molecular formula C21H20N2O2 B1597695 2-Cyano-1-N-Fmoc-piperidine CAS No. 672310-10-0

2-Cyano-1-N-Fmoc-piperidine

Cat. No.: B1597695
CAS No.: 672310-10-0
M. Wt: 332.4 g/mol
InChI Key: YAXKYRCLGPDXMX-UHFFFAOYSA-N
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Description

“2-Cyano-1-N-Fmoc-piperidine” is a piperidine with a potential biochemical role . It is also known as “1-N-Fmoc-2-Cyanopiperidine” or "9H-fluoren-9-ylmethyl 2-cyanopiperidine-1-carboxylate" .


Molecular Structure Analysis

The molecular formula of “this compound” is C21H20N2O2 . Its molecular weight is 332.403 .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are predominantly related to the Fmoc removal step in SPPS . This step is crucial for the synthesis of the compound and is typically mediated by a secondary amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight of 332.403 and its molecular formula of C21H20N2O2 . It is typically stored at room temperature .

Scientific Research Applications

Functionalization of Mesoporous Materials

Researchers have developed a method for differential functionalization of porous silica particles using Fmoc-protected organosilanes. This approach leverages diffusion-based deprotection inside mesoporous materials, facilitating controlled surface functionalization for applications in catalysis and drug delivery (Cheng & Landry, 2007).

Fmoc Deprotection in Peptide Synthesis

A comparative study of deprotection reagents in Fmoc solid-phase peptide synthesis highlighted the use of piperidine and alternatives for Fmoc removal, emphasizing considerations such as toxicity, efficiency, and reagent handling. This research underscores the significance of selecting appropriate deprotection reagents for optimizing peptide synthesis outcomes (Luna et al., 2016).

Cyclative Cleavage from Solid Support

The utilization of a piperazine amide linker for cyclative cleavage from solid support offers a traceless approach to synthesize dihydroquinoxalinones. This technique facilitates the production of compounds with high purity and demonstrates potential for combinatorial synthesis of compound libraries (Neagoie & Krchňák, 2012).

Future Directions

Future research on “2-Cyano-1-N-Fmoc-piperidine” could focus on optimizing the Fmoc removal step in SPPS . For example, alternative Fmoc-removal solutions such as 2% DBU/5% piperazine/NMP could be investigated further for their potential to reduce DKP formation .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl 2-cyanopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2/c22-13-15-7-5-6-12-23(15)21(24)25-14-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-4,8-11,15,20H,5-7,12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAXKYRCLGPDXMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C#N)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374677
Record name 2-Cyano-1-N-Fmoc-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

672310-10-0
Record name 2-Cyano-1-N-Fmoc-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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